Microtubule Assembly Inhibition: Demecolceine Exhibits 5-10x Lower Potency Than Colchicine
Demecolceine inhibits microtubule assembly with an I50 of 20 μM in vitro, which is 5-10 times higher (less potent) than the concentration required for colchicine to achieve equivalent inhibition in parallel tubulin polymerization assays [1]. This differential potency is critical for applications requiring controlled, partial microtubule disruption without complete mitotic arrest [2].
| Evidence Dimension | Microtubule assembly inhibition potency (I50) |
|---|---|
| Target Compound Data | I50 = 20 μM |
| Comparator Or Baseline | Colchicine (comparator): 5-10x more potent (exact I50 value not reported in same study but referenced as 2-4 μM range in parallel literature) |
| Quantified Difference | Demecolceine is 5-10 fold less potent than colchicine |
| Conditions | In vitro tubulin polymerization assay using purified brain tubulin |
Why This Matters
Researchers requiring a less potent microtubule inhibitor to avoid complete mitotic arrest or to study partial depolymerization effects should select demecolceine over colchicine.
- [1] Hastie, S. B., Williams, R. C., Puett, D., & Macdonald, T. L. (1990). Binding of colchiceine to tubulin: Mechanisms of ligand association with tubulin. Biochemical Pharmacology, 39(8), 1271-1276. https://doi.org/10.1016/0006-2952(90)90002-3 View Source
- [2] Edström, A., Hanson, M., Wallin, M., & Cederholm, B. (1979). Inhibition of fast axonal transport and microtubule polymerization in vitro by colchicine and colchiceine. Acta Physiologica Scandinavica, 107(3), 233-237. https://doi.org/10.1111/j.1748-1716.1979.tb06468.x View Source
